1,10-Phenanthrolin-5-amine, 2,9-dimethyl-
Overview
Description
1,10-Phenanthrolin-5-amine, 2,9-dimethyl- is an organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthroline skeleton, which is a fused ring structure composed of three benzene rings. This compound is characterized by the presence of an amine group at the 5th position and two methyl groups at the 2nd and 9th positions of the phenanthroline ring. It is known for its applications in various fields, including organic electronics and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Phenanthrolin-5-amine, 2,9-dimethyl- can be synthesized through several synthetic routes. One common method involves the amination of 1,10-phenanthroline. The process typically includes the following steps:
Nitration: 1,10-phenanthroline is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1,10-Phenanthrolin-5-amine, 2,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Complexation: The compound can form coordination complexes with metal ions, which are useful in various catalytic and analytical applications.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon and bases like potassium carbonate. Major products formed from these reactions include oxidized derivatives, reduced amines, substituted phenanthrolines, and metal complexes.
Scientific Research Applications
1,10-Phenanthrolin-5-amine, 2,9-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting metal ions in biological samples.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting metal ion homeostasis.
Industry: It finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- involves its ability to coordinate with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and analytical chemistry. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal cofactors for their activity.
Comparison with Similar Compounds
1,10-Phenanthrolin-5-amine, 2,9-dimethyl- can be compared with other similar compounds such as:
1,10-Phenanthroline: Lacks the amine and methyl groups, making it less versatile in certain applications.
5-Amino-1,10-phenanthroline: Contains an amine group but lacks the methyl groups, affecting its electronic properties.
2,9-Dimethyl-1,10-phenanthroline: Lacks the amine group, limiting its ability to form certain types of complexes.
The uniqueness of 1,10-Phenanthrolin-5-amine, 2,9-dimethyl- lies in its combination of functional groups, which enhances its reactivity and versatility in various applications.
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthrolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSPLEIIRCKYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)N)C=CC(=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327535 | |
Record name | 5-Amino-2,9-Dimethyl-1,10-Phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118752-28-6 | |
Record name | 5-Amino-2,9-Dimethyl-1,10-Phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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